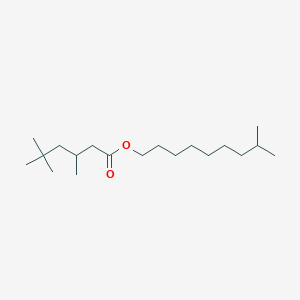![molecular formula C11H14Cl2N2O B1616204 4-[Bis(2-chloroethyl)amino]benzamide CAS No. 2045-42-3](/img/structure/B1616204.png)
4-[Bis(2-chloroethyl)amino]benzamide
Overview
Description
4-[Bis(2-chloroethyl)amino]benzamide is a compound known for its potential applications in medicinal chemistry, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes involved in the regulation of gene expression. This compound has shown promise in the treatment of various cancers due to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Mechanism of Action
Mode of Action
4-[Bis(2-chloroethyl)amino]benzamide interacts with its targets, the HDACs, by inhibiting their enzymatic activity . This inhibition results in changes to the epigenetic regulation of histone and nonhistone proteins, affecting gene expression and cellular function .
Biochemical Pathways
The inhibition of HDACs by this compound affects the biochemical pathways involved in gene expression and cellular function . The downstream effects of this include changes to cell cycle progression and apoptosis .
Pharmacokinetics
The compound’s molecular weight (26115 Da) and structure suggest it may have suitable properties for bioavailability .
Result of Action
The result of this compound’s action is the induction of changes in cell cycle progression and apoptosis . Specifically, it has been shown to increase the protein expression levels of cleaved caspase-3 and caspase-9, key players in the apoptosis pathway .
Biochemical Analysis
Biochemical Properties
4-[Bis(2-chloroethyl)amino]benzamide plays a crucial role in biochemical reactions, particularly as a histone deacetylase (HDAC) inhibitor. It interacts with class I HDACs, including HDAC1, HDAC2, and HDAC3, with IC50 values of 95.2, 260.7, and 255.7 nM, respectively . These interactions inhibit the deacetylation of histone proteins, leading to changes in chromatin structure and gene expression. The compound’s ability to inhibit HDACs makes it a potential therapeutic agent for cancer treatment.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of cancer cells, including A2780 and HepG2 cells, with higher potency than suberoylanilide hydroxamic acid (SAHA) . The compound induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antitumor effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with HDACs, leading to enzyme inhibition. By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, resulting in an open chromatin structure and increased gene expression . This mechanism is crucial for its antitumor activity, as it promotes the expression of tumor suppressor genes and inhibits the proliferation of cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2~8 °C) . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antitumor effects, with continued inhibition of HDAC activity and promotion of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased apoptosis rates in cancer cells . It is essential to determine the optimal dosage to balance efficacy and toxicity. Studies have shown that the compound exhibits significant antitumor activity at specific concentrations, but higher doses may lead to adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may affect its efficacy and toxicity. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions influence the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route includes the following steps :
Starting Material: The synthesis begins with the preparation of 4-aminobenzamide.
Chlorination: The amino group is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to form the bis(2-chloroethyl)amino group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for 4-[Bis(2-chloroethyl)amino]benzamide are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-chloroethyl)amino]benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a substituted benzamide derivative.
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]benzamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its effects on cell cycle regulation and apoptosis in various cell lines.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its HDAC inhibitory activity.
Comparison with Similar Compounds
4-[Bis(2-chloroethyl)amino]benzamide can be compared with other HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA) and MS-275 :
Suberoylanilide Hydroxamic Acid (SAHA): SAHA is a non-selective HDAC inhibitor with a broad spectrum of activity against various HDAC isoforms. In contrast, this compound exhibits selectivity for class I HDACs.
MS-275: MS-275 is another class I selective HDAC inhibitor. this compound has shown higher potency in certain cell lines.
List of Similar Compounds
- Suberoylanilide Hydroxamic Acid (SAHA)
- MS-275
- N-(2-Amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide (FNA)
Properties
IUPAC Name |
4-[bis(2-chloroethyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c12-5-7-15(8-6-13)10-3-1-9(2-4-10)11(14)16/h1-4H,5-8H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHHOAIGZOAPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174408 | |
| Record name | Benzamide, 4-(bis(2-chloroethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2045-42-3 | |
| Record name | Benzamide, 4-(bis(2-chloroethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Bis(2-chloroethyl)amino]benzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 4-(bis(2-chloroethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[Bis(2-chloroethyl)amino]benzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJY6Z5WFB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



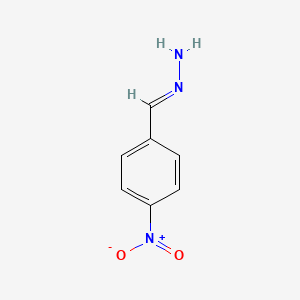
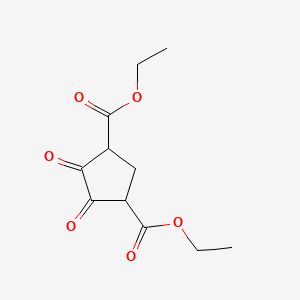
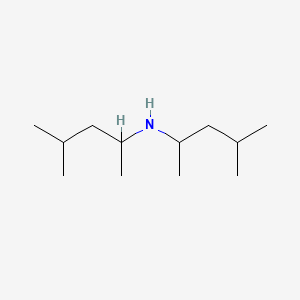

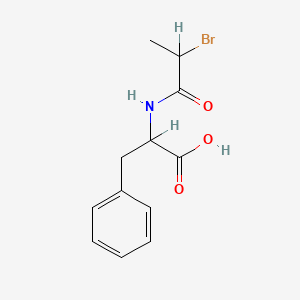


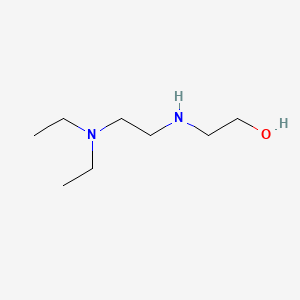
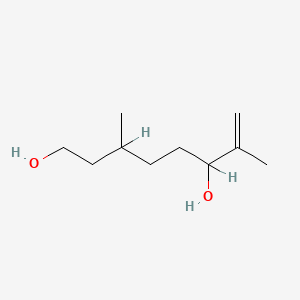
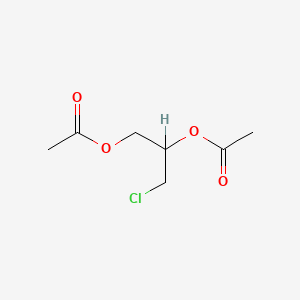
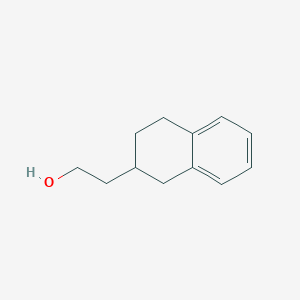
![2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-](/img/structure/B1616143.png)
